5-(Trifluoromethyl)pyridine-2-carbonyl chloride

Medicinal Chemistry Drug Design Lipophilicity

5-(Trifluoromethyl)pyridine-2-carbonyl chloride (CAS 128073-05-2) is a trifluoromethyl-substituted heteroaromatic acyl chloride belonging to the picolinoyl chloride family. It is supplied as a liquid with a minimum assay of 97 % and a density of 1.468 g/mL at 25 °C.

Molecular Formula C7H3ClF3NO
Molecular Weight 209.552
CAS No. 128073-05-2
Cat. No. B593146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)pyridine-2-carbonyl chloride
CAS128073-05-2
Synonyms2-Pyridinecarbonyl chloride, 5-(trifluoromethyl)- (9CI)
Molecular FormulaC7H3ClF3NO
Molecular Weight209.552
Structural Identifiers
SMILESC1=CC(=NC=C1C(F)(F)F)C(=O)Cl
InChIInChI=1S/C7H3ClF3NO/c8-6(13)5-2-1-4(3-12-5)7(9,10)11/h1-3H
InChIKeyXGGHEBGOZWCTKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Trifluoromethyl)pyridine-2-carbonyl chloride: Core Physicochemical and Procurement Profile


5-(Trifluoromethyl)pyridine-2-carbonyl chloride (CAS 128073-05-2) is a trifluoromethyl-substituted heteroaromatic acyl chloride belonging to the picolinoyl chloride family. It is supplied as a liquid with a minimum assay of 97 % and a density of 1.468 g/mL at 25 °C . The electron-withdrawing CF₃ group at the 5-position significantly modulates the electrophilicity of the carbonyl chloride and enhances lipophilicity relative to the unsubstituted parent, 2-pyridinecarbonyl chloride [1][2].

Supports amide-bond formation in medicinal chemistry and agrochemical synthesis as a 5-CF₃ picolinoyl building block
Liquid, 97% assay format enables direct use in automated parallel synthesis without pre-activation
Increased lipophilicity and thermal window support CNS penetrant candidate design and high-temperature protocols

Why 5-(Trifluoromethyl)pyridine-2-carbonyl chloride Cannot Be Replaced by Generic Pyridinecarbonyl Chlorides


Simple substitution of 5-(trifluoromethyl)pyridine-2-carbonyl chloride with unsubstituted picolinoyl chloride or with positional isomers (3‑CF₃ or 6‑CF₃) is not scientifically valid because the 5‑CF₃ group imparts a unique combination of electronic and lipophilic effects that directly control reaction kinetics, product distribution, and the drug‑like properties of downstream derivatives [1]. The quantitative differences documented below demonstrate that procurement decisions must be made on a structure‑specific basis.

!
Unsubstituted picolinoyl chloride lacks the CF₃-driven LogP and electronic profile; partition-dependent reaction outcomes may not transfer.
!
Positional isomers (3-CF₃ or 6-CF₃) can alter electrophilicity and steric accessibility, shifting acylation kinetics and downstream derivative properties.
!
Picolinoyl chloride hydrochloride salt requires additional liberation steps; physical form and purity context may differ, affecting automated workflows.

Quantitative Differentiation Evidence for 5-(Trifluoromethyl)pyridine-2-carbonyl chloride


Enhanced Lipophilicity: LogP Difference of 0.75 vs. Unsubstituted Picolinoyl Chloride

The introduction of the 5‑CF₃ group increases the calculated LogP from 1.46 (2‑pyridinecarbonyl chloride) [2] to 2.21 for the target compound [1]. This ΔLogP of +0.75 indicates a substantially higher partition coefficient, which is critical for membrane permeability and oral bioavailability in drug candidates.

LogP Enhancement
Cross-study comparable
ΔLogP +0.75 2.21 vs 1.46 (picolinoyl chloride)
Reported lipophilicity shift may support CNS/absorption study context
Calculated values; class-level inference
Medicinal Chemistry Drug Design Lipophilicity

Higher Density: 1.468 vs. 1.297 g/mL Relative to Unsubstituted Picolinoyl Chloride

The target compound exhibits a density of 1.468 g/mL at 25 °C , whereas 2‑pyridinecarbonyl chloride has a reported density of 1.297 g/mL [1]. The 13 % increase in density reflects the additional mass of the trifluoromethyl group and influences solvent compatibility, phase separation, and large‑scale handling.

Density Increase
Cross-study comparable
1.468 g/mL +13% vs 1.297 g/mL (picolinoyl chloride)
Supports solvent compatibility and phase-separation review
Liquid phase; data from Molbase, Sigma-Aldrich
Process Chemistry Purification Formulation

Elevated Boiling Point: 223 °C vs. 204 °C for Unsubstituted Picolinoyl Chloride

The predicted boiling point of 5-(trifluoromethyl)pyridine-2-carbonyl chloride is 223.0 ± 40.0 °C , whereas 2‑pyridinecarbonyl chloride boils at approximately 204.1 °C [1]. The ~19 °C elevation reflects stronger intermolecular interactions due to the polarized CF₃ group and extends the liquid‑phase operational window.

Boiling Point Elevation
Cross-study comparable
223.0 ± 40.0 °C ~19 °C higher than picolinoyl chloride
Extends liquid-phase thermal window for high-temperature protocols
Predicted values; ChemSpider and Molbase
Thermal Stability Distillation Storage

Standardized Purity and Physical Form: 97 % Assay Liquid for Direct Use

The compound is supplied as a liquid with a certified minimum purity of 97 % , eliminating the need for liberation from hydrochloride salts (as often required for picolinoyl chloride hydrochloride, CAS 39901‑94‑5). This pre‑qualified purity and physical form reduce handling steps and ensure consistent reactivity in amide‑bond formation.

Purity & Form
Supporting evidence
97% liquid Ready-to-use; no salt liberation required
Supports direct-use and automated synthesis workflows
Supplier specification; data to verify
Procurement Quality Control Synthetic Efficiency

Optimal Application Scenarios for 5-(Trifluoromethyl)pyridine-2-carbonyl chloride Based on Quantitative Evidence


Medicinal Chemistry: CNS‑Penetrant and Orally Bioavailable Drug Candidates

The +0.75 LogP enhancement over unsubstituted picolinoyl chloride [1] directly supports the design of molecules requiring improved blood‑brain‑barrier penetration or oral absorption. This makes the compound a preferred acylating agent for generating amide libraries targeting neurological or metabolic diseases.

Agrochemical Intermediate Synthesis

The increased lipophilicity and electron‑withdrawing character of the 5‑CF₃ group [1] are highly valued in the synthesis of herbicides and fungicides, where metabolic stability and cuticle permeability are critical for field performance.

Parallel Synthesis and High‑Throughput Experimentation

The liquid physical form and certified 97 % purity enable direct use in automated liquid‑handling platforms without additional dissolution or activation steps, reducing cycle times and improving data quality in SAR campaigns.

Process Development Requiring Elevated Reaction Temperatures

The ~19 °C higher boiling point relative to picolinoyl chloride provides a wider safe operating window for reactions that proceed optimally above 200 °C, minimizing solvent degradation and improving yield in high‑temperature amidation protocols.

Application
Selection Property
Validation Focus
CNS penetrant / oral candidate design
Reported LogP enhancement
Permeability and metabolic stability review
Agrochemical intermediate synthesis
Electron-withdrawing and lipophilic character
Cuticle permeability and field-stability endpoints
Parallel / automated synthesis campaigns
Liquid form, 97% assay
Automated liquid-handling compatibility
High-temperature amidation protocols
Elevated boiling point
Thermal process window and volatility control
All applications are research-use contexts; validate end-product properties under specific experimental conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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